molecular formula C13H20N4O4 B13643737 tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B13643737
M. Wt: 296.32 g/mol
InChI Key: UMRKWTHRAHDGPU-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C13H20N4O4 It is a derivative of piperidine and pyrazole, featuring a nitro group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted to a leaving group, such as a mesylate or tosylate, which is then displaced by a pyrazole derivative under basic conditions. The nitro group is introduced via nitration of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Major Products

    Reduction: TERT-BUTYL 4-(5-AMINO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE.

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Piperidine N-oxides.

Scientific Research Applications

TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in these interactions by participating in redox reactions or forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL 4-(4-AMINO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    TERT-BUTYL 4-(4-CHLORO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE makes it unique compared to its analogs. The nitro group can participate in a variety of chemical reactions, providing opportunities for further functionalization and derivatization. This makes the compound versatile for use in different research and industrial applications.

Properties

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

tert-butyl 4-(5-nitropyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-8-5-10(6-9-15)16-11(17(19)20)4-7-14-16/h4,7,10H,5-6,8-9H2,1-3H3

InChI Key

UMRKWTHRAHDGPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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